5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide
Description
5-Chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene backbone substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The amide nitrogen is further functionalized with a 2-hydroxycyclobutyl moiety.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-4-3-7(14-8)9(13)11-5-1-2-6(5)12/h3-6,12H,1-2H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBJVJWZFLOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with 2-hydroxycyclobutylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antithrombotic agent due to its ability to inhibit coagulation factors.
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antithrombotic agent, the compound inhibits coagulation factors, thereby preventing the formation of blood clots. The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Amide Nitrogen
The amide nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:
5-Chloro-N-(2-hydroxyethyl)thiophene-2-carboxamide (CAS 1156042-75-9)
- Structure : Replaces the hydroxycyclobutyl group with a simpler hydroxyethyl chain.
- Properties : Lower molecular weight (205.66 g/mol vs. ~334–388 g/mol for cyclobutyl analogs) and reduced steric hindrance. The hydroxyethyl group may enhance water solubility but decrease metabolic stability due to easier oxidation .
5-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide (CAS 2034346-20-6)
- Structure : Incorporates a bulky biphenyl-thiophene moiety.
- Properties : Higher molecular weight (363.9 g/mol) and extended π-conjugation, which could improve binding to hydrophobic enzyme pockets. The additional thiophene ring may also influence electronic properties (e.g., charge distribution) .
5-Chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide (CAS 2097889-65-9)
- Structure : Features a cyclohexenyl-hydroxy group, introducing rigidity and chirality.
Electronic and Steric Effects of Substituents
- Chlorine Position : All analogs retain the 5-chloro-thiophene core, which enhances electrophilicity and resistance to metabolic dehalogenation.
- Hydroxy Group : The hydroxyl moiety in hydroxycyclobutyl and hydroxyethyl derivatives facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.
- Steric Impact : Cyclobutyl and cyclohexenyl groups introduce steric constraints that may hinder binding to flat active sites but improve specificity for structured pockets (e.g., Factor Xa in rivaroxaban analogs) .
Rivaroxaban (BAY 59-7939)
- Structure: Contains a morpholinone-oxazolidinone scaffold instead of hydroxycyclobutyl.
- Activity : Potent Factor Xa inhibitor (Ki = 0.4 nM) due to optimal steric and electronic complementarity with the enzyme’s S1/S4 pockets. The (S)-enantiomer is 200-fold more active than the (R)-form, highlighting stereochemical sensitivity .
- Comparison: The hydroxycyclobutyl group in the target compound lacks the morpholinone’s hydrogen-bonding capacity, likely reducing Factor Xa affinity but may suit other targets.
Chalcone Derivatives ()
- Structures : Include acryloyl-linked aryl groups (e.g., 4-hydroxyphenyl, 3,4-dimethoxyphenyl).
- The hydroxycyclobutyl analog’s activity would depend on similar mechanisms but with altered pharmacokinetics .
Stability and Crystallinity
- Crystalline Forms : Rivaroxaban derivatives (e.g., methanesulfonate salts) exhibit enhanced stability under high humidity and temperature due to strong ionic interactions .
- Hydroxycyclobutyl Analog: The cyclobutyl ring’s strain may reduce crystallinity compared to cyclohexenyl or morpholinone-containing analogs, necessitating formulation optimization for drug development.
Biological Activity
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 2198436-08-5
- Molecular Formula : C11H12ClN3O2S
- Molecular Weight : 273.75 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
The compound is believed to interact with specific receptors and enzymes involved in various biological pathways. It may exhibit anti-inflammatory, anticancer, and antimicrobial properties through the inhibition of key signaling pathways.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have indicated that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- It shows potential in treating conditions like rheumatoid arthritis and other inflammatory diseases.
-
Anticancer Properties :
- Preliminary research suggests that this compound may inhibit cancer cell proliferation.
- The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology.
-
Antimicrobial Activity :
- The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antibiotic agent.
- Ongoing studies are evaluating its effectiveness against resistant strains of bacteria.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anti-inflammatory effects in animal models | Significant reduction in edema and inflammatory markers observed. |
| Case Study 2 | Anticancer activity in vitro | Induced apoptosis in breast cancer cell lines with IC50 values indicating high potency. |
| Case Study 3 | Antimicrobial efficacy | Effective against MRSA strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
Research Findings
Recent research highlights the following findings regarding the compound:
- In vitro Studies : Demonstrated inhibition of specific cancer cell lines, suggesting a targeted approach to cancer therapy.
- In vivo Studies : Animal models showed favorable outcomes in reducing tumor size and inflammation markers.
- Pharmacokinetics : Preliminary data indicate good absorption and bioavailability, essential for therapeutic use.
Q & A
Basic Research Questions
Q. What methodologies are effective in synthesizing 5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via amide coupling between 5-chlorothiophene-2-carboxylic acid and 2-hydroxycyclobutylamine. Key steps include activating the carboxylic acid with coupling agents (e.g., HATU or EDCI) in anhydrous solvents like DMF or THF under nitrogen. Optimization involves temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acid), and purification via column chromatography or recrystallization. Yields for analogous thiophene carboxamides range from 43% to 75%, depending on substituent steric effects .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- IR : Confirm N–H stretching (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–Cl (600–800 cm⁻¹).
- NMR : ¹H NMR should show thiophene protons (δ 6.8–7.5 ppm), cyclobutyl CH–OH (δ 4.2–4.8 ppm), and OH (δ 1.5–2.5 ppm, broad). ¹³C NMR should confirm carbonyl (δ 165–170 ppm) and thiophene carbons (δ 120–140 ppm).
- MS : ESI-MS should display [M+H]⁺ matching the molecular weight (e.g., ~271.7 g/mol). Reference analogous compounds for validation .
Q. What initial pharmacological screening strategies are recommended to assess the antithrombotic potential of this compound?
- Methodology : Use in vitro assays targeting Factor Xa (FXa) inhibition, a common pathway for antithrombotics. Compare IC₅₀ values with Rivaroxaban (BAY 59-7939, IC₅₀ ~0.7 nM). Employ fluorogenic substrate assays in human plasma, and validate with thrombin generation tests. Structural similarities to Rivaroxaban suggest competitive binding to FXa’s active site .
Q. How can solubility and formulation challenges be addressed for preclinical studies?
- Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). For low solubility (<1 mg/mL), consider co-solvents (PEG-400) or micronization. Preliminary stability studies (24–72 hrs at 4°C and 25°C) ensure compound integrity in formulation .
Advanced Research Questions
Q. What crystallographic techniques are critical for characterizing polymorphic forms of this compound, and how do they influence stability?
- Methodology : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs. For example, a novel crystalline form (patented) showed >90% stability at 40°C/75% RH for 3 months. Compare hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via thermogravimetric analysis (TGA) .
Q. What degradation pathways are observed under accelerated stability conditions, and how can degradation products be identified?
- Methodology : Expose the compound to stress conditions (40°C/75% RH, UV light, acidic/alkaline hydrolysis). Use HPLC-MS to detect degradation products. For instance, a Rivaroxaban analog formed a hydroxycyclobutyl degradation impurity via hydrolysis (CAS 721401-53-2), identifiable via MS/MS fragmentation patterns .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced FXa inhibition?
- Methodology : Modify the cyclobutyl hydroxy group (e.g., esterification, substitution) and thiophene substituents (e.g., halogenation). Test derivatives in FXa inhibition assays. For example, substituting the hydroxy group with methoxy in Rivaroxaban analogs reduced activity by 50%, highlighting the critical role of hydrogen bonding .
Q. How can contradictory data between patent claims and independent studies on stability or bioactivity be resolved?
- Methodology : Replicate patent conditions (e.g., crystallization solvents, drying protocols) and compare with independent stability assays. For example, a patented crystalline form claimed >95% purity after 6 months, but independent studies may show 85–90% due to trace solvent retention. Use orthogonal analytics (Karl Fischer titration, headspace GC) to identify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
